Cas no 153252-86-9 (2-Azidoethyl α-L-fucopyranoside)

2-Azidoethyl α-L-fucopyranoside 化学的及び物理的性質
名前と識別子
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- 2-Azidoethyl α-L-fucopyranoside
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- インチ: 1S/C8H15N3O5/c1-4-5(12)6(13)7(14)8(16-4)15-3-2-10-11-9/h4-8,12-14H,2-3H2,1H3/t4-,5+,6+,7-,8+/m0/s1
- InChIKey: JONLNJKPNQVZQA-FMGWEMOISA-N
- ほほえんだ: O([C@@H]1O[C@@H](C)[C@@H](O)[C@@H](O)[C@@H]1O)CCN=[N+]=[N-]
2-Azidoethyl α-L-fucopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1583421-25mg |
(2R,3S,4R,5S,6S)-2-(2-azidoethoxy)-6-methyltetrahydro-2H-pyran-3,4,5-triol |
153252-86-9 | 98% | 25mg |
¥2282.00 | 2023-11-21 | |
Apollo Scientific | BICL5003-25mg |
2-Azidoethyl alpha-L-fucopyranoside |
153252-86-9 | 98% | 25mg |
£220.00 | 2025-02-21 | |
Apollo Scientific | BICL5003-100mg |
2-Azidoethyl alpha-L-fucopyranoside |
153252-86-9 | 98% | 100mg |
£565.00 | 2025-02-21 | |
Apollo Scientific | BICL5003-50mg |
2-Azidoethyl alpha-L-fucopyranoside |
153252-86-9 | 98% | 50mg |
£350.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1583421-50mg |
(2R,3S,4R,5S,6S)-2-(2-azidoethoxy)-6-methyltetrahydro-2H-pyran-3,4,5-triol |
153252-86-9 | 98% | 50mg |
¥3917.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1583421-100mg |
(2R,3S,4R,5S,6S)-2-(2-azidoethoxy)-6-methyltetrahydro-2H-pyran-3,4,5-triol |
153252-86-9 | 98% | 100mg |
¥5416.00 | 2023-11-21 |
2-Azidoethyl α-L-fucopyranoside 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
2-Azidoethyl α-L-fucopyranosideに関する追加情報
2-Azidoethyl α-L-fucopyranoside (CAS No. 153252-86-9): A Comprehensive Overview
2-Azidoethyl α-L-fucopyranoside (CAS No. 153252-86-9) is a specialized carbohydrate derivative that has garnered significant attention in glycobiology and medicinal chemistry. This compound, featuring an azidoethyl group attached to the α-L-fucopyranoside moiety, serves as a versatile building block for synthesizing glycoconjugates and probing biological interactions. Its unique structure makes it invaluable for click chemistry applications, particularly in the study of cell-surface glycans and glycoprotein engineering.
The growing interest in 2-Azidoethyl α-L-fucopyranoside aligns with recent advancements in glycoscience and bioconjugation techniques. Researchers are increasingly exploring its potential in vaccine development, drug delivery systems, and diagnostic tools. The compound's azide functionality enables efficient coupling with alkyne-bearing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in modern chemical biology.
From a structural perspective, 2-Azidoethyl α-L-fucopyranoside consists of a fucose sugar unit in its α-L configuration, which is particularly relevant for studying fucose-binding lectins and fucosylated biomarkers. The azidoethyl spacer provides optimal distance for subsequent conjugation while maintaining the biological activity of the fucose moiety. This characteristic has made it crucial for investigating host-pathogen interactions and immune response modulation.
The synthesis of 2-Azidoethyl α-L-fucopyranoside typically involves glycosylation reactions followed by azide introduction, with careful control of stereochemistry to preserve the α-linkage. Recent improvements in synthetic methodologies have enhanced the compound's accessibility, supporting its expanding applications in glycan microarray technology and cell labeling experiments.
In pharmaceutical research, 2-Azidoethyl α-L-fucopyranoside derivatives are being investigated for their potential in targeted therapies, particularly in cancer treatment where abnormal fucosylation patterns are observed. The compound's ability to serve as a metabolic precursor for modified glycans makes it valuable for studying glycosylation disorders and developing glycosidase inhibitors.
The analytical characterization of 2-Azidoethyl α-L-fucopyranoside typically employs NMR spectroscopy and mass spectrometry techniques. These methods confirm the compound's structure and purity, which are critical for biological applications. Recent studies have also utilized computational modeling to predict its interactions with various biological targets.
From a commercial perspective, the demand for 2-Azidoethyl α-L-fucopyranoside has grown alongside the expansion of glycotherapeutics and glycoengineering applications. Suppliers often provide the compound with varying degrees of purity, tailored for different research needs. Proper storage conditions, typically at -20°C in anhydrous environments, are recommended to maintain its stability.
Future research directions for 2-Azidoethyl α-L-fucopyranoside include its incorporation into multivalent glycoconjugates and exploration in neural glycobiology. The compound's versatility continues to make it a valuable tool for advancing our understanding of glycan-mediated biological processes and developing novel glycan-based therapeutics.
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